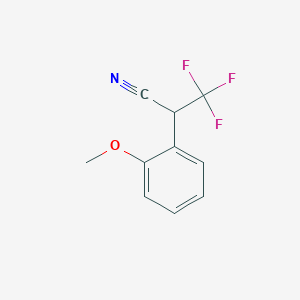

3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile

説明

特性

分子式 |

C10H8F3NO |

|---|---|

分子量 |

215.17 g/mol |

IUPAC名 |

3,3,3-trifluoro-2-(2-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-14)10(11,12)13/h2-5,8H,1H3 |

InChIキー |

SWVVGQSOWXDMQT-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1C(C#N)C(F)(F)F |

製品の起源 |

United States |

準備方法

The synthesis of 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxybenzaldehyde with trifluoroacetic acid and a suitable nitrile source under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness .

化学反応の分析

3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile has several scientific research applications:

作用機序

The mechanism by which 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methoxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity . These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context .

類似化合物との比較

Key Observations:

Fluorination Impact: The trifluoro group in the target compound increases molecular weight and density compared to non-fluorinated analogs like 2-(3-Methoxyphenyl)propanenitrile (C₁₀H₁₁NO, MW 161.20) . The trifluoromethyl analog (C₄HF₆N) has a simpler structure but higher fluorine content, leading to applications in fluoropolymer synthesis .

Substituent Effects: The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects, influencing reactivity in catalytic reactions. In contrast, 2-(3-Benzoylphenyl)propanenitrile (C₁₆H₁₂N₂O) contains an electron-withdrawing benzoyl group, enhancing electrophilicity at the nitrile group . Amino-substituted derivatives like (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile (C₁₀H₈F₄N₂) exhibit increased polarity, making them suitable for chiral resolution or pharmaceutical intermediates .

Synthetic Routes :

- The target compound’s synthesis likely involves fluorination or nucleophilic substitution, similar to 3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile , which is synthesized via hydroamination of perfluoroisobutylene .

- In contrast, 2-(3-Methoxyphenyl)propanenitrile may be prepared through simpler alkylation or cyanation of methoxy-substituted precursors .

Physicochemical and Application Comparisons

Reactivity and Stability:

- The trifluoro group in the target compound enhances thermal and oxidative stability compared to non-fluorinated analogs. This property is critical in high-temperature reactions or materials science .

- Compounds with sulfonyl groups (e.g., 3-[(2-fluorophenyl)sulfonyl]propanenitrile, C₉H₈FNO₂S) exhibit higher acidity due to the electron-withdrawing sulfonyl moiety, whereas the target compound’s methoxy group provides moderate electron donation .

生物活性

3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant research findings.

Molecular Formula: C11H12F3N

Molecular Weight: 227.22 g/mol

IUPAC Name: this compound

Structure: The compound features a trifluoromethyl group and a methoxy-substituted phenyl group, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of trifluoroacetic anhydride. The reaction conditions often include:

- Base: Sodium ethoxide or potassium tert-butoxide

- Solvent: Ethanol or methanol

- Temperature: Reflux conditions

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

- Enzyme Interaction: The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding: It may influence receptor activity through hydrogen bonding and π-π interactions facilitated by the methoxyphenyl moiety.

Pharmacological Effects

Research has indicated several promising pharmacological effects:

- Anticonvulsant Activity: Analogues of this compound have demonstrated potent anticonvulsant properties in animal models, suggesting potential use in treating epilepsy .

- Anesthetic Properties: Some derivatives have shown effectiveness in reducing the minimum alveolar concentration (MAC) of isoflurane, indicating potential as general anesthetics with minimal side effects .

- Anti-inflammatory Effects: Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further development in pain management therapies .

Case Studies and Research Findings

-

Study on Anesthetic Activity:

A study evaluated various analogues of this compound for their anesthetic properties. The results indicated that certain compounds significantly reduced MAC without affecting cardiovascular stability . -

Anticonvulsant Screening:

In a series of experiments, the compound was tested against maximal electroshock (MES) and subcutaneous metrazol models. Results showed a therapeutic index indicating effective anticonvulsant activity at low doses .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 3-Hydroxy-3-(4-methoxyphenyl)propanenitrile | Moderate anticonvulsant | Less effective than trifluoro derivative |

| 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile | Anti-inflammatory | Effective but with higher side effects |

| 3-Hydroxy-2-(2-fluorophenyl)propanenitrile | Mild anesthetic | Limited efficacy compared to trifluoro variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。